

Application Notes and Protocols for the Nitration of p-Bromophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromo-2-nitrophenol**

Cat. No.: **B183274**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction: The nitration of phenols is a fundamental electrophilic aromatic substitution reaction that introduces a nitro ($-NO_2$) group onto the aromatic ring. The resulting nitrophenols are valuable intermediates in organic synthesis. Specifically, **4-bromo-2-nitrophenol**, the product of the regioselective nitration of p-bromophenol, serves as a versatile building block for synthesizing more complex molecules such as dyes, pharmaceuticals, and agrochemicals.^[1] The presence of the hydroxyl, bromo, and nitro functional groups provides multiple reaction sites for further chemical modifications.^[2] This document provides a detailed experimental protocol for the nitration of p-bromophenol using a standard laboratory method.

Reaction and Regioselectivity: The nitration of p-bromophenol involves the reaction with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The hydroxyl group ($-OH$) is a strongly activating ortho-, para-directing group, while the bromine ($-Br$) atom is a deactivating ortho-, para-director. Since the para position relative to the hydroxyl group is already occupied by bromine, the incoming electrophile (the nitronium ion, NO_2^+) is directed predominantly to the ortho position, yielding **4-bromo-2-nitrophenol**.^[3]

Data Presentation

The following table summarizes the key quantitative data for the experimental protocol described below.

Parameter	Value
Reactants & Reagents	
p-Bromophenol	5.00 g (28.9 mmol)
Glacial Acetic Acid	25 mL
Nitric Acid (70%, conc.)	2.5 mL (~4.0 g, ~39.6 mmol)
Reaction Conditions	
Initial Temperature	0-5 °C
Reaction Temperature	Maintained below 10 °C during addition
Reaction Time	~1 hour post-addition
Product Profile	
Product Name	4-Bromo-2-nitrophenol
Molecular Formula	C ₆ H ₄ BrNO ₃
Molecular Weight	218.01 g/mol
Appearance	Yellow crystalline solid
Melting Point	90-94 °C
Expected Yield	~80-90%

Experimental Protocols

This protocol details the nitration of p-bromophenol using nitric acid in a glacial acetic acid solvent system. This method is effective and avoids the use of concentrated sulfuric acid, offering a slightly milder, yet efficient, reaction condition.

Materials:

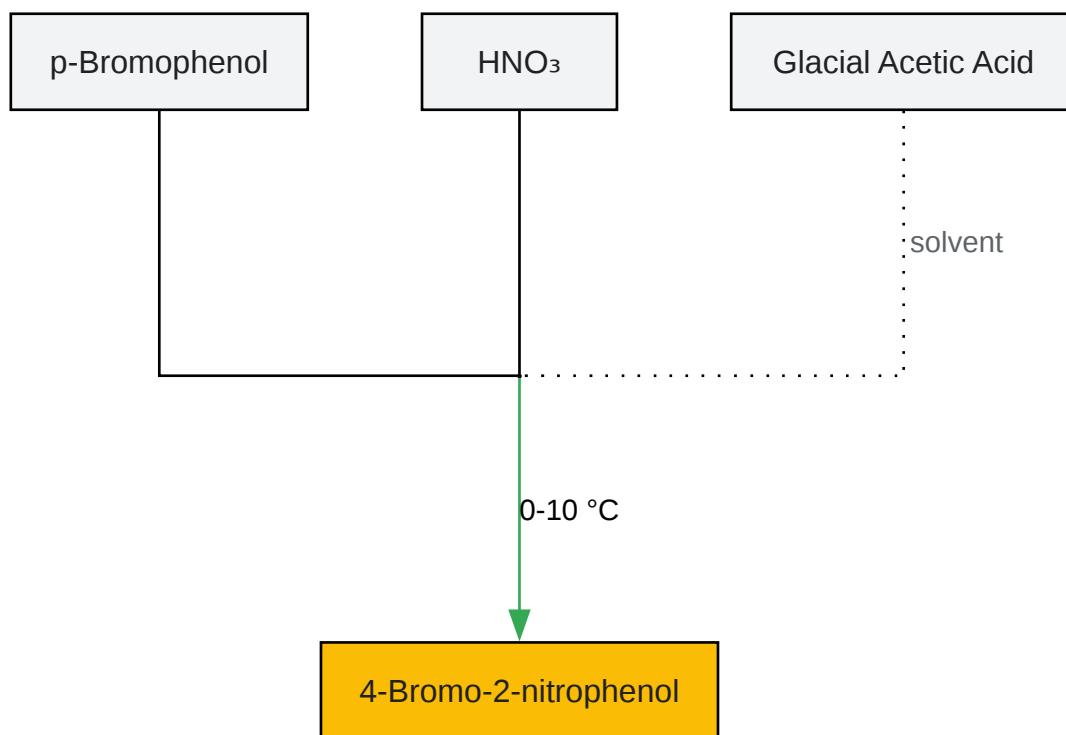
- p-Bromophenol (C₆H₅BrO)
- Glacial Acetic Acid (CH₃COOH)

- Concentrated Nitric Acid (HNO_3 , 70%)
- Deionized Water (H_2O)
- Dichloromethane (CH_2Cl_2) or Ethyl Acetate ($\text{C}_4\text{H}_8\text{O}_2$)
- Anhydrous Sodium Sulfate (Na_2SO_4) or Magnesium Sulfate (MgSO_4)
- Round-bottom flask (100 mL)
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Beakers and Erlenmeyer flasks
- Filtration apparatus (Büchner funnel)

Procedure:

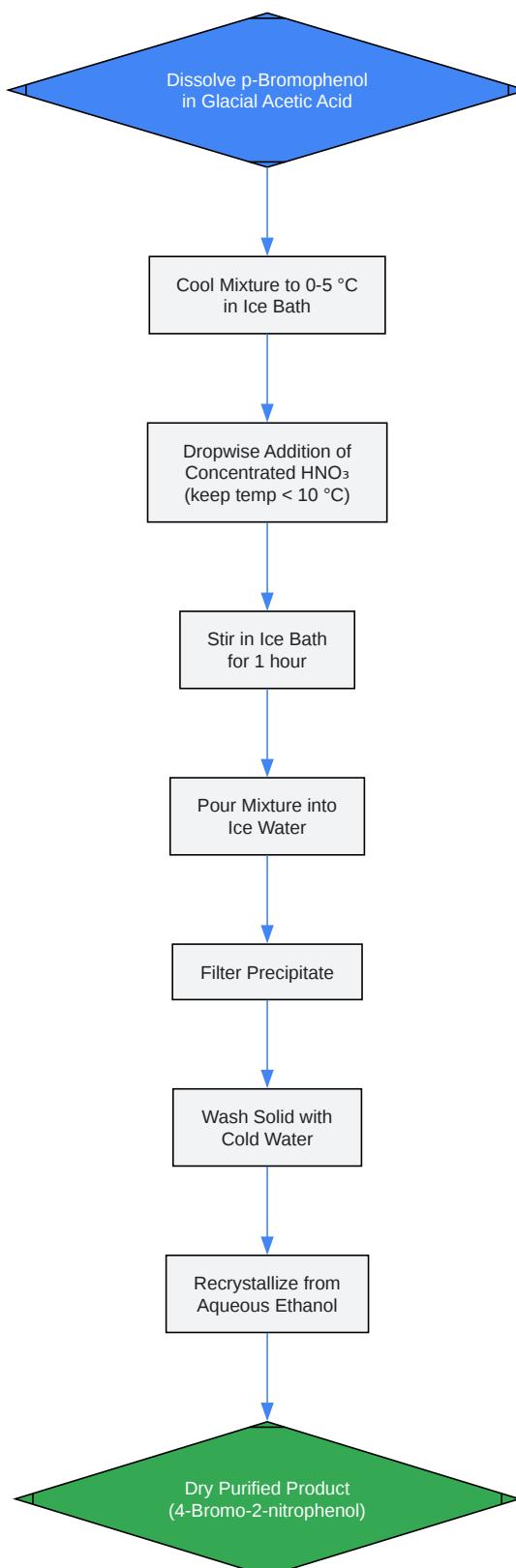
- Reaction Setup: In a 100-mL round-bottom flask equipped with a magnetic stir bar, dissolve p-bromophenol (5.00 g, 28.9 mmol) in glacial acetic acid (25 mL).
- Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to between 0 and 5 °C.
- Addition of Nitrating Agent: Add concentrated nitric acid (2.5 mL) to a dropping funnel. Add the nitric acid dropwise to the stirred p-bromophenol solution over a period of 20-30 minutes. It is crucial to maintain the internal temperature of the reaction mixture below 10 °C throughout the addition to control the exothermic reaction and prevent the formation of byproducts.^[4]

- Reaction: After the complete addition of nitric acid, continue to stir the reaction mixture in the ice bath for an additional hour. The solution will typically turn a darker yellow or orange color.
- Work-up - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing approximately 100 mL of ice-cold deionized water. This will precipitate the crude product.
- Isolation: Collect the precipitated yellow solid by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold deionized water to remove residual acid.
- Purification (Recrystallization): The crude product can be purified by recrystallization. A common solvent for this is aqueous ethanol. Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly.


Safety Precautions

The nitration of aromatic compounds is a potentially hazardous procedure and must be performed with strict adherence to safety protocols.

- Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves when handling concentrated acids.[\[5\]](#)[\[6\]](#)
- Ventilation: All steps of this procedure must be conducted in a well-ventilated chemical fume hood to avoid inhalation of corrosive and toxic fumes.[\[7\]](#)[\[8\]](#)
- Handling Acids: Nitric acid is a strong oxidizing agent and is extremely corrosive.[\[9\]](#) It can cause severe chemical burns upon contact with skin or eyes.[\[9\]](#) Always add acid slowly to other solutions, and never add water directly to concentrated acid due to the risk of a violent exothermic reaction.[\[6\]](#)
- Temperature Control: The reaction is exothermic. Failure to control the temperature can lead to a runaway reaction, resulting in the formation of dinitrated byproducts and potentially hazardous pressure buildup.[\[5\]](#)


- Waste Disposal: Acidic aqueous waste and organic solvent waste must be neutralized and disposed of in accordance with local environmental and institutional regulations.[8]
- Emergency Preparedness: Ensure that an eyewash station and a safety shower are readily accessible.[5][8] Have appropriate spill kits (e.g., sodium bicarbonate or other neutralizers) available.

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Chemical reaction for the nitration of p-bromophenol.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **4-bromo-2-nitrophenol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-4-nitrophenol | 5847-59-6 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solved p-Bromophenol is subjected to a nitration reaction | Chegg.com [chegg.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. eastharbourgroup.com [eastharbourgroup.com]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. Nitric Acid Safety Tips for the Workplace - Online Safety Trainer [onlinesafetytrainer.com]
- 9. ehs.com [ehs.com]
- To cite this document: BenchChem. [Application Notes and Protocols for the Nitration of p-Bromophenol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b183274#experimental-setup-for-nitration-of-p-bromophenol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com